Diethyl (5-methyl-3-oxohexan-2-yl)phosphonate
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Overview
Description
Diethyl (5-methyl-3-oxohexan-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (5-methyl-3-oxohexan-2-yl)phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . Another method includes the use of palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and aryl or vinyl halides under microwave irradiation . These reactions typically occur under mild conditions and can be completed in a short time.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic systems. For example, copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature can deliver high yields within a short reaction time . These methods are adaptable to large-scale preparations and are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Diethyl (5-methyl-3-oxohexan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group into phosphine oxides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., DBU), palladium catalysts, and diaryliodonium salts . Reaction conditions often involve mild temperatures and short reaction times, making the processes efficient and practical for various applications.
Major Products Formed
The major products formed from these reactions include aryl phosphonates, phosphine oxides, and other phosphonate derivatives . These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Scientific Research Applications
Diethyl (5-methyl-3-oxohexan-2-yl)phosphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of diethyl (5-methyl-3-oxohexan-2-yl)phosphonate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The compound’s phosphonate group plays a crucial role in these interactions, as it can form stable complexes with metal ions and other biological molecules .
Comparison with Similar Compounds
Diethyl (5-methyl-3-oxohexan-2-yl)phosphonate can be compared with other similar compounds, such as:
Diethyl phosphonate: A simpler phosphonate ester with similar chemical properties but lacking the additional functional groups present in this compound.
Bisphosphonates: Compounds used in the treatment of osteoporosis, which contain two phosphonate groups and exhibit different biological activities.
Aminophosphonates: Compounds that contain both amino and phosphonate groups, used as chelating agents and enzyme inhibitors.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications not possible with simpler phosphonates or other related compounds .
Properties
CAS No. |
62269-23-2 |
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Molecular Formula |
C11H23O4P |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-5-methylhexan-3-one |
InChI |
InChI=1S/C11H23O4P/c1-6-14-16(13,15-7-2)10(5)11(12)8-9(3)4/h9-10H,6-8H2,1-5H3 |
InChI Key |
JIWLOTGWFGHMMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)C(=O)CC(C)C)OCC |
Origin of Product |
United States |
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